6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine chemical structure and properties
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine chemical structure and properties
The 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning as a purine bioisostere with tunable electronic properties.[1] This guide details its structural logic, synthesis, and application in drug discovery.
Part 1: Chemical Structure & Core Properties[1]
1.1 Structural Architecture & Numbering
The [1,2,4]triazolo[1,5-a]pyrimidine system is a fused bicycle comprising an electron-rich triazole ring fused to an electron-deficient pyrimidine ring.[1] The bridgehead nitrogen (N4) imparts unique electronic push-pull dynamics.[1]
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IUPAC Numbering:
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The 6-Chloro Substituent: Located at the "meta-like" position relative to the bridgehead.[1] This position corresponds to the C5 of a standard pyrimidine. Unlike positions 5 and 7, which are susceptible to nucleophilic attack, position 6 is electronically distinct, serving as a stable handle for metal-catalyzed cross-coupling.
1.2 Physicochemical Profile
The 6-chloro derivative balances lipophilicity with polar surface area, making it an ideal fragment-based drug discovery (FBDD) starting point.[1]
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₅H₃ClN₄ | Core scaffold |
| Molecular Weight | 154.56 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |
| cLogP | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~43 Ų | High polar surface area relative to size; good solubility |
| H-Bond Donors | 0 | No donors in core; reduces non-specific binding |
| H-Bond Acceptors | 3 | N1, N3, and N4 are potential acceptors |
| pKa (Conjugate Acid) | ~1.5 – 2.5 | Weakly basic; protonation occurs at N1 or N3 |
Part 2: Synthesis Methodologies
Two primary routes exist for accessing the 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine core.[1] The choice depends on substituent requirements at positions 5 and 7.
Route A: Cyclocondensation (De Novo Synthesis)
This is the preferred route for generating 5,7-disubstituted analogs or the parent core. It involves the condensation of 3-amino-1,2,4-triazole with a 2-substituted-1,3-dielectrophile .[1]
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Reagents: 3-Amino-1,2,4-triazole + 2-Chloromalonaldehyde (or 2-chloro-1,3-dicarbonyl equivalents).[1]
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Mechanism: Initial attack of the exocyclic amine on the carbonyl, followed by ring closure at the endocyclic nitrogen (N2 of the triazole).
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Regiochemistry: Controlled by the steric bulk of the 1,3-dicarbonyl substituents.
Route B: Direct Electrophilic Halogenation
The parent [1,2,4]triazolo[1,5-a]pyrimidine is electron-rich enough at position 6 to undergo Electrophilic Aromatic Substitution (EAS).[1]
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Reagents: N-Chlorosuccinimide (NCS) in DMF or acetic acid.[1]
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Conditions: Mild heating (60°C).
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Yield: Generally high (>80%).[1]
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Advantage: Allows for late-stage diversification of the scaffold.[1]
Visualization: Synthesis Pathways
Caption: Dual synthetic pathways accessing the 6-chloro core via cyclocondensation (top) or direct electrophilic halogenation (bottom).[1]
Part 3: Reactivity & Functionalization
The 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits a distinct reactivity pattern that allows for orthogonal functionalization.[1]
3.1 The C6-Chlorine Handle (Cross-Coupling)
Unlike chlorines at positions 2, 4, or 6 of a standard pyrimidine (which are susceptible to SNAr), the C6-chloro in this fused system behaves more like an aryl chloride. It is resistant to nucleophilic displacement but highly reactive in Palladium-catalyzed coupling reactions.[1]
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][7]
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
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Base: K₂CO₃ or Cs₂CO₃.
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Application: Installing hydrophobic aryl groups to target hydrophobic pockets (e.g., in kinases).
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Sonogashira: Coupling with terminal alkynes.
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Application: Rigid linkers for fragment growing.
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3.2 The C5 and C7 Positions (Nucleophilic Attack)
If the scaffold contains leaving groups at C5 or C7 (e.g., 5,7-dichloro-6-chloro derivative), these positions are highly electrophilic.[1]
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Order of Reactivity: C7 > C5 >> C6.
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Nucleophiles: Amines, alkoxides, thiols.
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Mechanism: SNAr (Addition-Elimination).[1]
Visualization: Reactivity Map
Caption: Orthogonal reactivity map. C6 is reserved for metal catalysis, while C5/C7 are sites for nucleophilic substitution.
Part 4: Medicinal Chemistry Applications
4.1 Tubulin Polymerization Inhibitors
Substituted [1,2,4]triazolo[1,5-a]pyrimidines bind to the colchicine site of tubulin.
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SAR Insight: An aryl group at C6 (introduced via Suzuki coupling of the 6-Cl precursor) mimics the B-ring of colchicine.[1]
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Key Modification: 7-Amino or 7-Alkoxy groups enhance hydrogen bonding with the tubulin backbone.[1]
4.2 Kinase Inhibitors (CDK2 / CDK9)
The scaffold acts as a purine bioisostere, binding to the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs).[1]
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Binding Mode: The triazole nitrogens (N1/N3) act as H-bond acceptors for the hinge region of the kinase.
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Role of 6-Cl: The chlorine atom can fill a small hydrophobic pocket (gatekeeper residue) or serve as a vector for solubilizing groups.[1]
Part 5: Experimental Protocol
Protocol: Suzuki Coupling of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Objective: To install a phenyl group at the C6 position.[1]
Materials:
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6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv)[1]
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Phenylboronic acid (1.2 equiv)[1]
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K₂CO₃ (2.0 equiv)[1]
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Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Procedure:
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Degassing: Charge a microwave vial with the 6-chloro substrate, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).[1]
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Solvation: Add the degassed solvent mixture.
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Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under Argon flow. Seal the vial.
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Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
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Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.
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Purification: Concentrate filtrate and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Validation Criteria:
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TLC: Disappearance of starting chloride (R_f ~0.4 in 5% MeOH/DCM).
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LC-MS: Observation of [M+H]⁺ peak corresponding to the biaryl product (Mass shift: -35.5 Da + 77 Da).[1]
References
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Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 2006. Link[1]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 2019. Link
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Palladium(II) chloride complexes with 1,2,4-triazolo[1,5-a]pyrimidines: X-ray, 15N–1H NMR and 15N CP MAS studies. Dalton Transactions, 2000.[2] Link
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Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease. Journal of Medicinal Chemistry, 2022. Link[1]
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Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 2014.[1][8] Link
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- 1. 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one | C6H5ClN4O | CID 1082919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium(II) chloride complexes with 1,2,4-triazolo[1,5-a]pyrimidines: X-ray, 15N–1H NMR and 15N CP MAS studies - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
